5-Iodo-2-(piperazin-1-YL)pyrimidine
Overview
Description
5-Iodo-2-(piperazin-1-YL)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure with an iodine atom and piperazine group attached to it.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(piperazin-1-YL)pyrimidine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body, which are responsible for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects in the body. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis or programmed cell death. Additionally, it has also been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Iodo-2-(piperazin-1-YL)pyrimidine in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of 5-Iodo-2-(piperazin-1-YL)pyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug discovery and development. Finally, more research is needed to determine the potential toxicity and safety of this compound for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-cancer and anti-inflammatory properties and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. The synthesis of this compound is relatively simple and has a high yield, making it an attractive option for lab experiments. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
5-Iodo-2-(piperazin-1-YL)pyrimidine has found potential applications in various scientific research fields. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body.
properties
IUPAC Name |
5-iodo-2-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITGPXZBELUIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577561 | |
Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95847-41-9 | |
Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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